molecular formula C16H24BFO3 B14034174 2-(4-Fluoro-3-isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Fluoro-3-isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14034174
M. Wt: 294.2 g/mol
InChI Key: KDJOUPPTPAWUSQ-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl ring substituted with fluoro, isopropoxy, and methyl groups.

Preparation Methods

The synthesis of 2-(4-Fluoro-3-isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluoro-3-isopropoxy-5-methylphenylboronic acid with a suitable dioxaborolane precursor. The reaction is usually carried out under anhydrous conditions and may require a catalyst to proceed efficiently. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .

Chemical Reactions Analysis

2-(4-Fluoro-3-isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reaction conditions and substrates used .

Scientific Research Applications

2-(4-Fluoro-3-isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be used to synthesize biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components .

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with a palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired biaryl product. The molecular targets and pathways involved depend on the specific reaction and substrates used .

Comparison with Similar Compounds

Similar compounds to 2-(4-Fluoro-3-isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronic esters and boronic acids, such as:

  • Phenylboronic acid
  • 4-Fluorophenylboronic acid
  • 3-Isopropoxyphenylboronic acid
  • 5-Methylphenylboronic acid

Compared to these compounds, this compound offers unique reactivity and selectivity due to the presence of multiple substituents on the phenyl ring, which can influence its electronic and steric properties .

Properties

Molecular Formula

C16H24BFO3

Molecular Weight

294.2 g/mol

IUPAC Name

2-(4-fluoro-3-methyl-5-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H24BFO3/c1-10(2)19-13-9-12(8-11(3)14(13)18)17-20-15(4,5)16(6,7)21-17/h8-10H,1-7H3

InChI Key

KDJOUPPTPAWUSQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC(C)C)F)C

Origin of Product

United States

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